Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an ethyl ester. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable structure. These compounds are often used in various chemical and pharmaceutical applications due to their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivity. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar tandem reactions. The process is optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: Various substitution reactions can occur at the hydroxymethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-(carboxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Reduction: The major product is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-methanol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly for its stability and unique structure.
Mechanism of Action
The mechanism of action of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the hydroxymethyl group and ester functionality.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with different physicochemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s reactivity and applications.
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBVVOJDSVXCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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